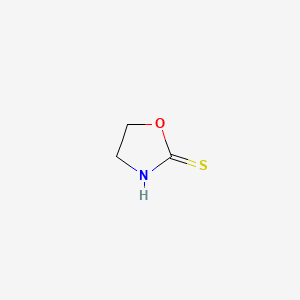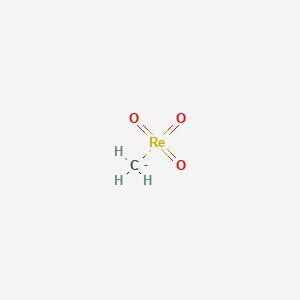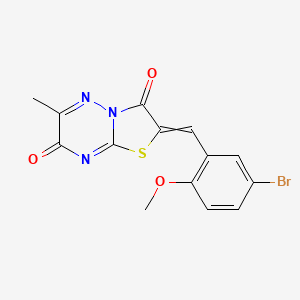
1,3-Oxazolidine-2-thione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3-Oxazolidine-2-thione derivatives and related compounds often involves methodologies that leverage the unique reactivity of functional groups within the scaffold. For example, compounds containing the oxazolidine ring, such as oxazolidinones, are synthesized from chiral amino alcohols, showcasing the modular nature and versatility of these compounds in asymmetric catalysis due to their ready accessibility and structural diversity (Hargaden & Guiry, 2009).
Molecular Structure Analysis
The molecular structure of 1,3-Oxazolidine-2-thione features hydrogen bonding donor and acceptor regions, contributing to its diverse chemical functionality. The structural analysis often focuses on the interactions between the oxazolidine ring and other molecular fragments, influencing the compound's reactivity and properties. This structural aspect is crucial in the design of ligands for asymmetric synthesis, where the proximity of the oxazoline ring to the metal active site directly influences the stereochemical outcome of reactions (Hargaden & Guiry, 2009).
Chemical Reactions and Properties
1,3-Oxazolidine-2-thione participates in various chemical reactions, underscoring its importance in synthetic chemistry. Its reactivity can be attributed to the presence of the oxazolidine ring, which facilitates the formation of chiral oxazoline-based ligands used in a wide range of asymmetric reactions. These compounds are highly valued for their ability to undergo transformations that produce enantiomerically enriched products, critical for the development of pharmaceuticals and agrochemicals (Hargaden & Guiry, 2009).
Aplicaciones Científicas De Investigación
1. Copper-catalyzed S-arylation of Furanose-Fused Oxazolidine-2-thiones
- Application Summary : 1,3-Oxazolidine-2-thiones (OZTs) are used in the development of a copper-catalyzed C-S bond formation with aryl iodides .
- Methods of Application : The process involves chemoselective S-arylation with copper iodide and dimethylethylenediamine (DMEDA) as the best ligand in dioxane at 60–90 °C .
- Results : The corresponding chiral oxazolines were obtained in reasonable to good yields under relatively mild reaction conditions .
2. Nano ZnO promoted synthesis of 1,3-oxazoline-2-thione derivatives
- Application Summary : Nano ZnO promotes the synthesis of 1,3-oxazoline-2-thione derivatives .
- Methods of Application : The reaction involves ammonium thiocyanate, acid chlorides, phenacyl bromide or its derivatives, and a catalytic amount of N-methylimidazole .
- Results : The catalyst was recycled and reused six times with minor decrease in its catalytic activity .
3. Experimental and Theoretical Study of the Structures and Enthalpies of Formation
- Application Summary : 1,3-Oxazolidine-2-thione is used in the study of structures and enthalpies of formation .
- Methods of Application : The study involves experimental and theoretical methods .
- Results : The results of this study provide insights into the properties of these versatile materials .
4. Medical Research
- Application Summary : 1,3-Oxazolidine-2-thione has been found to increase thyroid size and severely depress hepatic trimethylamine oxidase activity in the brown-egg layers .
- Methods of Application : The details of the methods of application are not specified .
- Results : The results indicate a significant impact on thyroid size and hepatic trimethylamine oxidase activity .
5. Cleomin Exerts Acute Antinociceptive Effects in Mice
- Application Summary : Cleomin, a 1,3-oxazolidine-2-thione, was recently isolated from Neocalyptrocalyx longifolium, a species traditionally used for treating painful conditions .
- Methods of Application : The antinociceptive effects of cleomin were investigated using mice models of pain, namely the formalin, the cold plate, and the tail flick tests .
- Results : Cleomin promoted antinociception mediated by GABA B and muscarinic receptors .
6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones
- Application Summary : Chiral auxiliaries such as the classical Evans oxazolidin-2-ones have been widely used in the synthesis of natural products and pharmacologically active compounds .
- Methods of Application : The details of the methods of application are not specified .
- Results : The results indicate a significant impact on the synthesis of natural products and pharmacologically active compounds .
7. Ring-Opening Polymerization
- Application Summary : 1,3-Oxazolidine-2-thione is used in ring-opening polymerization (ROP), which is a useful synthetic route to technologically interesting polymers with very specific, and controllable properties .
- Methods of Application : The details of the methods of application are not specified .
- Results : The results indicate a significant impact on the synthesis of polymers with very specific, and controllable properties .
8. Synthesis and Biological Evaluation
- Application Summary : 1,3-Oxazolidine-2-thione is used in the synthesis and biological evaluation of certain compounds .
- Methods of Application : The details of the methods of application are not specified .
- Results : The results indicate a significant impact on the synthesis and biological evaluation of certain compounds .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLIQHQSKULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873511 | |
| Record name | 2-Oxazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazolidine-2-thione | |
CAS RN |
5840-81-3, 28470-84-0 | |
| Record name | 2-Oxazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028470840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-OXAZOLIDINE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMJ3CUW4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)



![3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester](/img/structure/B1225411.png)
![[4-[(2-Bromophenoxy)methyl]phenyl]-(1-piperidinyl)methanone](/img/structure/B1225413.png)

![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)
![[4-(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1225420.png)
![2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide](/img/structure/B1225422.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B1225424.png)